

Independent Validation of GAT564: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GAT564	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for **GAT564** (also known as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative, ipilimumab. The information is based on publicly available preclinical data and aims to offer a clear, data-driven overview for independent validation and assessment.

Executive Summary

GAT564 is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4 checkpoint, GAT564 is engineered to have minimal checkpoint inhibition activity.[1][2][3][4] Its proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment through enhanced Fc receptor (FcR) signaling.[4][5][6] Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor efficacy and a more favorable safety profile compared to ipilimumab.[1][2][7][8] A Phase 1 clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally advanced or metastatic solid tumors to evaluate its safety and tolerability.[9][10]

Comparative Data: GAT564 vs. Ipilimumab

The following tables summarize the key quantitative findings from preclinical studies comparing **GAT564** and ipilimumab.



Table 1: In Vitro Characteristics

Parameter	GAT564	Ipilimumab	Key Finding
CTLA-4 Binding Affinity (KD, nM)	High	High	Both antibodies exhibit strong binding to CTLA-4.
CD80/CD86 Checkpoint Inhibition	Weak/Limited	Strong	GAT564 demonstrates significantly less blocking of the CTLA-4 interaction with its ligands compared to ipilimumab.[4][5]
Fc Receptor (FcR) Signaling	Enhanced	Standard	GAT564 shows increased ability to induce in vitro FcR signaling, particularly through murine FcyRIV and human FcyRIIIa.[5][11]

Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)



Parameter	GAT564	Ipilimumab	p-value	Key Finding
Tumor Growth Inhibition	Enhanced	Standard	p = 0.004	GAT564 demonstrates superior anti- tumor activity compared to ipilimumab.[11]
Intratumoral Treg Depletion	Increased	Standard	p = 0.026	GAT564 leads to more effective depletion of Tregs within the tumor.[11]
Peripheral Treg Proliferation	Reduced	Increased	p = 9.7e-4	GAT564 induces significantly less proliferation of peripheral Tregs.

Table 3: Preclinical Toxicology in Murine Models



Parameter	GAT564	lpilimumab	Key Finding
Gastrointestinal & Liver Toxicity	Reduced	Higher	GAT564 was associated with lower toxicity in the gastrointestinal tract and liver in a fourweek toxicology study. [7][11]
Colonic & Skin Inflammation	Reduced	Higher	In combination with an anti-PD-1 antibody, GAT564 induced less colonic epithelial damage and skin pathology.[5]

Experimental Protocols

The key experiments cited in the preclinical publications were performed as follows:

- 1. In Vitro Blocking Assays (ELISA and Cell-Based):
- Purpose: To determine the ability of GAT564 and ipilimumab to block the interaction between CTLA-4 and its ligands, CD80 and CD86.
- Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the respective ligands. The degree of signaling inhibition was measured by luciferase activity.[4]
- 2. In Vivo Tumor Models:
- Purpose: To evaluate the anti-tumor efficacy of **GAT564** and ipilimumab.
- Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated



with **GAT564**, ipilimumab, or an isotype control antibody. Tumor volume was measured regularly to assess treatment efficacy.[4][11]

- 3. Flow Cytometry Analysis of T Cell Populations:
- Purpose: To quantify the effects of GAT564 and ipilimumab on different T cell subsets, particularly Tregs.
- Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice.
 Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells were then analyzed using a flow cytometer to determine the percentage and proliferation status of different T cell populations.[5]
- 4. Toxicology Studies:
- Purpose: To assess the safety profile of **GAT564** in comparison to ipilimumab.
- Methodology: hCTLA-4 KI mice were administered multiple doses of **GAT564** or ipilimumab over a four-week period. Tissues from various organs, including the gastrointestinal tract and liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]

Visualizations Signaling Pathways and Mechanisms

Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and **GAT564**, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.



Proposed Mechanism of Action: GAT564 vs. Ipilimumab GAT564 (GIGA-564) Weakly Blocks TCR Peripheral Treg Interaction Permitted Antigen Presenting Cell (APC) (CD80/CD86) CTLA-4 **Tumor Microenvironment** Enhanced Treg Depletion Effector Cell (e.g., NK Cell) (Fc Receptor) Binds CTLA-4 Intratumoral Treg **Ipilimumab** Strongly Blocks TCR **Ipilimumab** Peripheral Treg Interaction Blocked Antigen Presenting Cell (APC) CTLA-4 (CD80/CD86)

Tumor Microenvironment

Intratumoral Treg

Standard Treg Depletion (ADCC)

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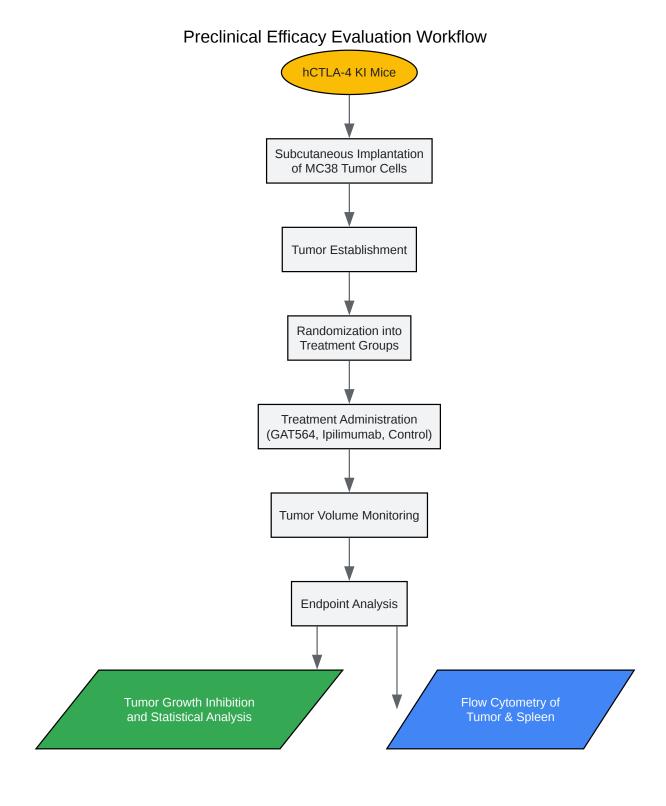
Caption: Comparative mechanisms of Ipilimumab and GAT564.

Binds CTLA-

Effector Cell (e.g., NK Cell)

(Fc Receptor)





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Caption: Workflow for in vivo anti-tumor efficacy studies.



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- To cite this document: BenchChem. [Independent Validation of GAT564: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404925#independent-validation-of-gat564-published-findings]

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